molecular formula C18H16ClN3O5S B2736277 5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1351596-38-7

5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate

Cat. No. B2736277
CAS RN: 1351596-38-7
M. Wt: 421.85
InChI Key: JSEGHUCXUMWBOO-UHFFFAOYSA-N
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Description

5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological properties.

Scientific Research Applications

Antimicrobial Applications

Aminophenylsulfonyl-1,3,4-oxadiazole derivatives, similar in structural motif to the specified compound, have been synthesized and shown to possess significant antimicrobial properties. These compounds, including azetidinones, have been evaluated for their antibacterial and antifungal activities, demonstrating effectiveness against a range of bacterial and fungal strains (Prajapati & Thakur, 2014).

Anticancer Potential

The structure-activity relationship studies of 3-aryl-5-aryl-1,2,4-oxadiazoles have identified compounds as novel apoptosis inducers, showing promising activity against breast and colorectal cancer cell lines. These findings highlight the potential of oxadiazole derivatives as anticancer agents and underscore the importance of the oxadiazole core structure in mediating these effects (Zhang et al., 2005).

Synthesis and Characterization

The synthesis and characterization of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives have been conducted, with these compounds showing promising antimicrobial activities. This research underscores the versatility of oxadiazole derivatives in creating compounds with potential therapeutic applications (Desai & Dodiya, 2014).

Thermal Properties

Studies on the thermal properties of biologically active oxadiazoles, including those structurally similar to the specified compound, have provided insights into their stability and degradation kinetics. These findings are crucial for understanding the practical applications and storage conditions of such compounds (Arora et al., 2012).

properties

IUPAC Name

5-[1-[(3-chlorophenyl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS.C2H2O4/c17-13-4-1-3-11(7-13)8-20-9-12(10-20)16-18-15(19-21-16)14-5-2-6-22-14;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEGHUCXUMWBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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